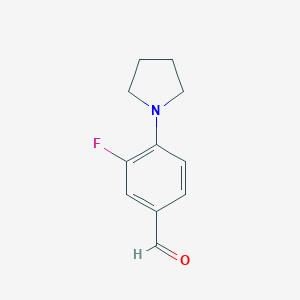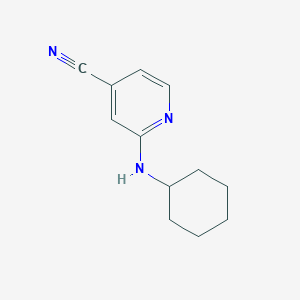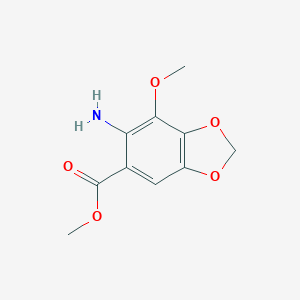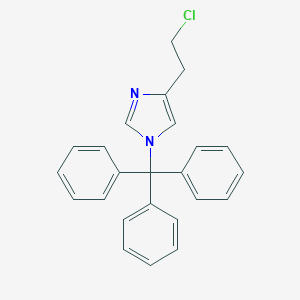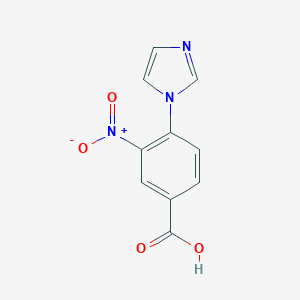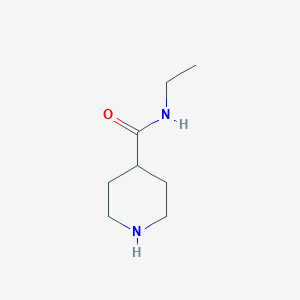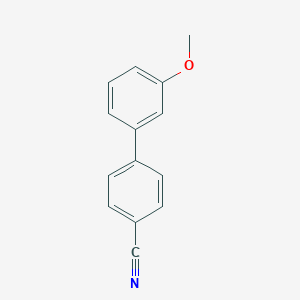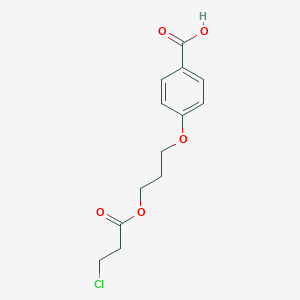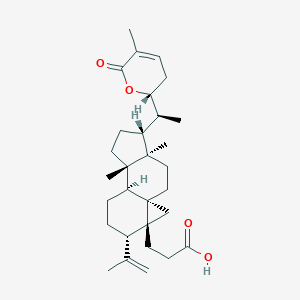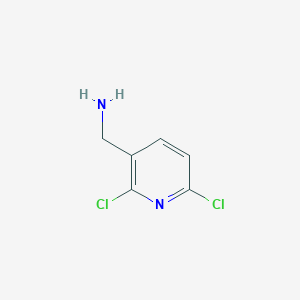
(2,6-Dichloropyridin-3-YL)methanamine
Übersicht
Beschreibung
(2,6-Dichloropyridin-3-YL)methanamine, also known as DCYMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. This compound is a derivative of pyridine and has two chlorine atoms attached to the 2 and 6 positions of the pyridine ring, with a methanamine group attached to the 3 position.
Wirkmechanismus
The exact mechanism of action of (2,6-Dichloropyridin-3-YL)methanamine is not fully understood. However, it is believed to act as a ligand for various receptors in the body, including the serotonin receptor and the dopamine receptor. (2,6-Dichloropyridin-3-YL)methanamine may also have an effect on the activity of enzymes such as monoamine oxidase.
Biochemische Und Physiologische Effekte
Studies have shown that (2,6-Dichloropyridin-3-YL)methanamine has various biochemical and physiological effects. It has been found to have anti-inflammatory properties and may also have an effect on the immune system. (2,6-Dichloropyridin-3-YL)methanamine has also been shown to have an effect on the central nervous system, with potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2,6-Dichloropyridin-3-YL)methanamine in lab experiments is its versatility in synthesis, allowing for the creation of various compounds for testing. However, one limitation is the potential toxicity of the compound, which must be taken into consideration when handling and testing.
Zukünftige Richtungen
There are numerous potential future directions for research on (2,6-Dichloropyridin-3-YL)methanamine. One area of interest is the development of new compounds for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. (2,6-Dichloropyridin-3-YL)methanamine may also have potential applications in the treatment of cancer, inflammation, and viral infections. Further research is needed to fully understand the mechanism of action of (2,6-Dichloropyridin-3-YL)methanamine and its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
(2,6-Dichloropyridin-3-YL)methanamine has been found to have potential applications in drug discovery and medicinal chemistry due to its ability to act as a building block for the synthesis of various compounds. It has been used in the synthesis of potential anti-cancer agents, anti-inflammatory agents, and anti-viral agents. (2,6-Dichloropyridin-3-YL)methanamine has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
120739-71-1 |
|---|---|
Produktname |
(2,6-Dichloropyridin-3-YL)methanamine |
Molekularformel |
C6H6Cl2N2 |
Molekulargewicht |
177.03 g/mol |
IUPAC-Name |
(2,6-dichloropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6Cl2N2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3,9H2 |
InChI-Schlüssel |
NGFZWMGHYIIRAF-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1CN)Cl)Cl |
Kanonische SMILES |
C1=CC(=NC(=C1CN)Cl)Cl |
Synonyme |
C-(2,6-Dichloro-pyridin-3-yl)-MethylaMine |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B169643.png)
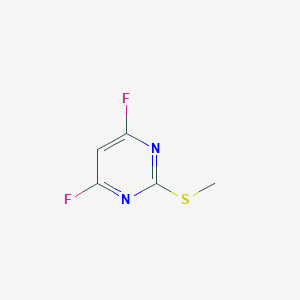
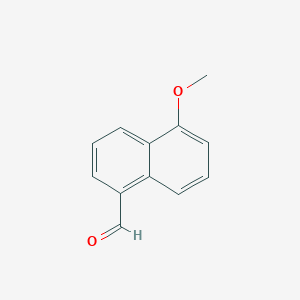
![3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B169650.png)
